Pent-3-en-2-one

Descripción

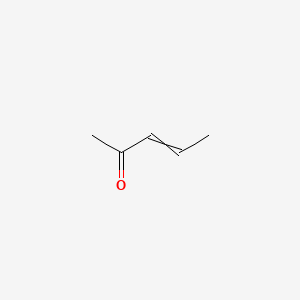

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABTWGUMFABVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060800 | |

| Record name | 3-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; fruity odour becoming pungent on storage | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.865 | |

| Record name | 3-Penten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1056/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

39.1 [mmHg] | |

| Record name | 3-Penten-2-one | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-33-2 | |

| Record name | 3-Penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Pent 3 En 2 One and Its Derivatives

Established Synthetic Pathways to the Pent-3-en-2-one Core

Several classic organic reactions are employed for the synthesis of the this compound core structure. These methods typically involve the introduction of the carbon-carbon double bond into a saturated or partially saturated precursor.

Dehydrohalogenation Routes for Olefinic Ketone Generation

Dehydrohalogenation is a common elimination reaction used to create carbon-carbon double bonds from alkyl halides. This method involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms in the presence of a base vaia.comlibretexts.orgttwrdcs.ac.in. For the synthesis of this compound, a suitable halogenated precursor, such as a halopentan-2-one, can undergo dehydrohalogenation.

The (E) isomer of 3-penten-2-one (B1195949) can be classically obtained from the dehydrohalogenation of 3-chloropentanone wikipedia.org. In a dehydrohalogenation reaction, a strong base is typically used to abstract a proton, facilitating the departure of the halide leaving group vaia.com. The regioselectivity of the elimination (which hydrogen is removed) influences the position of the resulting double bond, and the stereoselectivity (E or Z) can be influenced by the reaction conditions and the base used vaia.com.

Dehydration of Hydroxy-Ketone Precursors

Dehydration, the removal of a water molecule, is another effective method for generating alkenes, including α,β-unsaturated ketones. This reaction is often catalyzed by acids and involves the elimination of a hydroxyl group and a hydrogen atom from adjacent carbon atoms ttwrdcs.ac.in.

This compound can be obtained by the dehydration of hydroxy-ketone precursors such as 4-hydroxypentan-2-one (B1618087) or 3-hydroxypentan-2-one (B1200202) wikipedia.orgdoubtnut.comchegg.com. The dehydration of 4-hydroxypentan-2-one is reported to readily yield this compound under acidic conditions, with the resulting double bond being more substituted and generally more stable doubtnut.com. Oxalic acid has been reported as a catalyst for the dehydration of 4-hydroxy-pentan-2-one to 3-penten-2-one wikipedia.org. The condensation of acetone (B3395972) with acetaldehyde (B116499) can lead to the formation of 4-hydroxypentan-2-one, which can then be dehydrated to this compound google.com.

Another related transformation involves the oxidation of pent-3-en-2-ol to this compound. This conversion of an allylic alcohol to an enone can be achieved using oxidizing agents such as chromic anhydride (B1165640) in glacial acetic acid, which selectively oxidizes the alcohol without affecting the carbon-carbon double bond doubtnut.comdoubtnut.com.

Condensation Reactions in the Formation of Enones

Condensation reactions, particularly the aldol (B89426) condensation, are fundamental carbon-carbon bond-forming reactions widely used in the synthesis of α,β-unsaturated carbonyl compounds, including enones like this compound byjus.comsigmaaldrich.com. The aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound (aldol), which can then undergo dehydration to yield a conjugated enone byjus.comsigmaaldrich.com.

While this compound itself might not be directly formed from a simple self-aldol condensation of a single carbonyl precursor, related enones can be synthesized via aldol condensation. For example, the self-condensation of acetone yields 4-hydroxy-4-methylpentan-2-one, which upon dehydration gives 4-methylthis compound byjus.comtestbook.comdoubtnut.com. This illustrates the principle of enone formation through aldol condensation followed by dehydration. The condensation of a ketone and an aldehyde in a basic medium can lead to the formation of a β-hydroxyketone or an alkenone google.com.

Advanced Methodologies for Functionalized this compound Derivatives

Beyond the core structure, various methodologies exist for synthesizing functionalized derivatives of this compound, expanding their utility in organic synthesis.

Synthesis of Halogenated this compound Architectures

Halogenated derivatives of this compound can be synthesized through various approaches, often involving the introduction of halogen atoms onto the pentenone backbone. While direct halogenation of this compound might lead to complex mixtures, strategies involving halogenated precursors or specific reaction conditions can be employed.

Research has explored the synthesis of halogenated enones with related structures. For instance, the cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones (CCl₃-enones) in superacidic conditions has been reported beilstein-journals.org. These CCl₃-enones can be obtained by the dehydration of corresponding CCl₃-hydroxy ketones beilstein-journals.org. Another study describes the preparation of halogenated hydrocarbons, including 1,1,1-trihalo-4-methylpent-3-enes, through the dehydrohalogenation of 1,1,1,3-tetrahalo-4-methylpentanes google.com. Although these examples are not directly focused on this compound itself, they illustrate methodologies for introducing halogen atoms into unsaturated ketone systems.

Specific methods for synthesizing halogenated this compound derivatives would likely involve targeted halogenation reactions or the use of halogenated building blocks in condensation or coupling reactions.

Preparation of β-Enaminones Derived from this compound Analogues

β-Enaminones, featuring a nitrogen atom conjugated with a carbonyl group across a double bond, are important compounds in organic synthesis and medicinal chemistry slideserve.comjocpr.com. Derivatives of this compound featuring the β-enaminone structure can be synthesized through the condensation of 1,3-dicarbonyl compounds with amines.

A common approach for the synthesis of β-enaminones involves the condensation of β-diketones, such as acetylacetone (B45752) (pentane-2,4-dione), with primary amines jocpr.comderpharmachemica.comderpharmachemica.comresearchgate.netasianpubs.orgajol.infoajrconline.orgresearchgate.net. Acetylacetone is a 1,3-dicarbonyl compound that can be considered an analogue of a modified pentanone structure. The reaction between acetylacetone and an amine leads to the formation of a β-enaminone derivative. For example, the condensation of acetylacetone with benzylamine (B48309) yields 4-benzylamino-pent-3-en-2-one (B3252114) . This reaction can be catalyzed by various reagents, including hydroxyapatite (B223615), nickel diacetate, Amberlyst-15, formic acid, ferric(III) ammonium (B1175870) nitrate, or SbCl₃/Al₂O₃ jocpr.comresearchgate.netasianpubs.orgajrconline.orgresearchgate.net.

The synthesis of (Z)-4-((4-amino-[1,1'-biphenyl]-4-yl)amino)this compound from the condensation of acetylacetone and 4,4'-biphenyldiamine in ethanol (B145695) at 70°C for 10 hours has been reported slideserve.comderpharmachemica.comderpharmachemica.com. This reaction exemplifies the formation of a β-enaminone derived from a pentane-2,4-dione precursor.

The synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines often proceeds under various conditions, including solvent-free conditions or in the presence of catalysts jocpr.comasianpubs.orgajrconline.org. Detailed research findings on the synthesis of specific β-enaminones derived from this compound analogues are available, including spectroscopic data (IR, ¹H NMR, ¹³C NMR) and reaction yields jocpr.comasianpubs.orgajrconline.org.

Here is a table summarizing some examples of β-enaminones derived from acetylacetone (a pentanedione analogue):

| Compound Name | Precursors | Catalyst/Conditions | Yield (%) | PubChem CID (if available) |

| 4-Benzylamino-pent-3-en-2-one | Acetylacetone, Benzylamine | Hydroxyapatite, RT, 10 min | Not specified | Not provided |

| 4-Benzylamino-pent-3-en-2-one | Acetylacetone, Benzylamine | Nickel diacetate, 60°C, 5 min | High | Not provided |

| 4-Benzylamino-pent-3-en-2-one | Acetylacetone, Benzylamine | Amberlyst-15, ambient temperature | High | Not provided |

| (Z)-4-((4-amino-[1,1'-biphenyl]-4-yl)amino)this compound | Acetylacetone, 4,4'-Biphenyldiamine | Ethanol, 70°C, 10 h | Not specified | Not provided derpharmachemica.comderpharmachemica.com |

| 4-(Phenylamino)-pent-3-en-2-one | Acetylacetone, Aniline (B41778) | SbCl₃/Al₂O₃, RT, grinding | 92 | Not provided jocpr.com |

| 4-[(4-Methoxyphenyl)amino]this compound | Acetylacetone, 4-Methoxyaniline | Ferric(III) ammonium nitrate, RT, solvent-free | 69-92 | Not provided asianpubs.org |

| 4-[(4-Bromophenyl)amino]this compound | Acetylacetone, 4-Bromoaniline | Ferric(III) ammonium nitrate, RT, solvent-free | 69-92 | Not provided asianpubs.org |

| (Z)-4-((4-nitrophenyl)amino)this compound | Acetylacetone, 4-nitroaniline | Methanol (B129727)/HCOOH, RT, 6 h | Moderate | Not provided ajol.info |

| 4-(4-Chloro-phenylamino)-pent-3-en-2-one | Acetylacetone, 4-Chloroaniline | Fe₃O₄ nanoparticles, RT, solvent-free, 2.5 mol% catalyst | Excellent | Not provided ajrconline.org |

This table illustrates the diversity of amines that can be condensed with a pentanedione analogue to form β-enaminones, highlighting various reaction conditions and reported yields.

This compound (C₅H₈O, PubChem CID: 12248) is an α,β-unsaturated ketone, also known as an enone. Its structure features a carbonyl group conjugated with a carbon-carbon double bond. This structural motif makes enones, including this compound, versatile intermediates in organic synthesis, participating in a variety of reactions such as Michael additions, Diels-Alder cycloadditions, and other transformations rsc.orgnih.gov.

Strategies for Constructing Enone-Containing Heterocyclic Systems

Enone moieties are frequently incorporated into heterocyclic systems, which are prevalent in natural products, pharmaceuticals, and agrochemicals acs.orgfrontiersin.org. The synthesis of such heterocyclic compounds often leverages the reactivity of the enone functional group. Various strategies exist for constructing these systems.

One approach involves annulation reactions, particularly nucleophilic condensations, which are effective for forming hetero rings acs.org. These reactions have been widely used in the synthesis of nitrogen-rich polycyclic aromatic hydrocarbons and alkaloids acs.org. For instance, Schiff-like condensations can lead to the formation of pyridine, pyridazine, and pyrimidine (B1678525) rings acs.org.

Another strategy utilizes 1,3-enynes as precursors for constructing diverse heterocyclic and carbocyclic frameworks through cyclization reactions nih.gov. The adjacent alkene and alkyne bonds in 1,3-enynes provide multiple reactive centers for functionalization and cyclization nih.gov. Varying catalytic conditions and reagents can lead to divergent synthesis outcomes nih.gov.

Enaminones, which are structural relatives of enones containing an amino group β to the carbonyl, are also valuable building blocks for nitrogen-containing heterocycles researchgate.netresearchgate.net. The classical synthesis of β-enaminones involves the direct condensation of amines with 1,3-diketones or 3-ketoesters researchgate.net. For example, 4-benzylamino-pent-3-en-2-one, an α,β-unsaturated ketone derivative with a benzylamino substituent, can be synthesized via the condensation of acetylacetone (pentane-2,4-dione) with benzylamine, catalyzed by substances like nickel diacetate or hydroxyapatite . Similarly, (Z)-4-((4-amino-[1,1'-biphenyl]-4-yl)amino)this compound can be synthesized from the condensation of acetylacetone and 4,4'-Biphenyldiamine derpharmachemica.com.

Multicomponent reactions also offer efficient routes to heterocyclic chromophores incorporating enone-like structures chim.it. These strategies often begin with transition metal-catalyzed cross-coupling reactions that produce functionalized alkynes, which then participate in subsequent cyclizations chim.it.

Organometallic Reagent Applications in this compound Synthesis

Organometallic reagents are widely used in organic synthesis for carbon-carbon bond formation and catalyzing reactions mt.comlibretexts.org. They are characterized by a carbon-metal bond, where the carbon atom typically acts as a nucleophile mt.com. Grignard reagents (organomagnesium halides) and organolithium reagents are common examples mmcmodinagar.ac.inmt.com.

While the search results did not provide specific examples of organometallic reagents being used directly in the synthesis of this compound itself, organometallic reagents are broadly applicable to enone synthesis and reactions. For instance, conjugate addition of organometallic reagents to electron-poor alkenes, including enones, is a fundamental carbon-carbon bond-forming reaction rsc.org. Organozinc halides, for example, can undergo uncatalyzed conjugate addition to enones rsc.org.

Organometallic reagents can also be used to synthesize alcohols by reacting with carbonyl compounds like aldehydes and ketones libretexts.org. This involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbon of the carbonyl group libretexts.org. Although this is a reaction of carbonyls rather than a synthesis of enones, it highlights the utility of organometallic reagents with related functional groups.

In the context of complex molecule synthesis, organolithium reagents have been used in conjugate addition reactions to construct challenging structural features, such as bridgehead all-carbon quaternary centers in the total synthesis of sesterterpenoids chinesechemsoc.org.

Total Synthesis and Analogues of Complex Compounds Incorporating Enone Moieties

The enone moiety is a common structural feature in many complex natural products and biologically active compounds mdpi.com. Its presence often contributes to the biological activity of these molecules mdpi.com. Consequently, synthetic strategies for complex molecules frequently involve the construction or manipulation of enone units.

Total synthesis campaigns often utilize enones or enone precursors as key intermediates. For example, the total synthesis of complex cage-like sesterterpenoids like bipolarolide B and bipoladien B has been achieved using a strategy involving bridgehead enones chinesechemsoc.org. This synthesis included a late-stage conjugate addition of an organolithium reagent to a bridgehead enone building block chinesechemsoc.org.

Curcumin (B1669340) analogues, which possess a C₇ chain containing unsaturation and oxo functions, including an enone moiety, have been synthesized and studied for their biological activities scialert.net. The presence of the enone group in chalcones, a class of compounds structurally related to curcumin fragments, is often responsible for their diverse biological activities mdpi.com. Synthetic routes to chalcones commonly involve Claisen-Schmidt condensation mdpi.com.

The synthesis of analogues of complex marine macrolides, such as (−)-zampanolide, has also involved incorporating or modifying the enone moiety researchgate.netnih.gov. Studies on these analogues have shown that the reactive enone moiety is important for their biological activity, with reduction of the double bond leading to a significant loss in growth inhibition researchgate.netnih.gov.

Enones can also be formed during the total synthesis of natural products through various reactions, such as base-catalyzed aldol condensation or palladium-catalyzed carbonylation reactions acs.orgrsc.org. For instance, in the synthesis of a natural product framework, a cis-enone was formed by selective reduction of a triple bond in an ester intermediate, followed by ring-closing metathesis to form a macrocycle containing a trans-enone moiety rsc.org.

Catalytic Approaches in this compound Synthesis and Functionalization

Catalytic methods play a crucial role in the efficient and selective synthesis and functionalization of enones, including this compound derivatives. Catalysis can enable transformations that are difficult to achieve stoichiometrically and can provide control over stereochemistry.

Superelectrophilic Activation in Enone Transformations

Superelectrophilic activation involves the generation of highly reactive cationic species through protonation or coordination by strong Brønsted or Lewis acids mdpi.combeilstein-journals.org. This strategy can be applied to conjugated enones, leading to the formation of O-protonated and O,C-diprotonated species, which can participate in electrophilic reactions mdpi.com.

For example, 5,5,5-trichlorothis compound can act as a 1,3-bi-centered electrophile in Brønsted superacid (CF₃SO₃H), undergoing reactions with arenes mdpi.com. The proposed mechanism involves the initial interaction of the arene with a cation formed from the enone, followed by intramolecular cyclization mdpi.com. Similarly, trichloromethyl-substituted enones undergo intramolecular transformation in superacids via O-protonated intermediates researchgate.net. Reactions of CF₃-enones with arenes under superelectrophilic activation conditions have also been shown to yield stereoselectively substituted indanes rsc.org.

These superelectrophilic conditions can facilitate cascade reactions, leading to the formation of multiple new bonds rsc.org. While these examples involve substituted this compound derivatives or related enones, they illustrate the power of superelectrophilic activation in promoting enone transformations.

Asymmetric Catalysis in the Synthesis of Chiral Enone Derivatives

Asymmetric catalysis is essential for the enantioselective synthesis of chiral molecules, including enone derivatives, which are important building blocks for natural products and pharmaceuticals rsc.orgbohrium.comuwindsor.ca. Chiral enone derivatives contain a stereogenic center, and asymmetric catalysis allows for the preferential formation of one enantiomer over the other uwindsor.cadu.ac.in.

Various catalytic systems have been developed for asymmetric transformations involving enones. Chiral catalysts, such as chiral diamine catalysts or chiral metal complexes, can induce asymmetry in reactions bohrium.comnih.gov. For instance, asymmetric isomerization of β,γ-unsaturated cyclohexenones to chiral α,β-unsaturated isomers has been achieved using cooperative iminium-base catalysis with electronically tunable organic catalysts nih.gov.

Asymmetric palladium catalysis has been employed for the synthesis of chiral cycloalkenone derivatives through oxidative desymmetrization reactions rsc.org. This method allows access to enantioenriched cyclopentenones, cyclohexenones, and cycloheptenones with various substituents rsc.org.

Asymmetric conjugate addition reactions to enones are also important for creating chiral centers. While the search results did not specifically detail asymmetric conjugate addition to this compound, this is a well-established method in asymmetric catalysis for generating chiral enone derivatives or products derived from them rsc.org.

Other asymmetric catalytic approaches include 1,3-dipolar cycloadditions with enones catalyzed by chiral metal complexes, leading to the formation of chiral heterocyclic systems bohrium.com. Enzymatic strategies can also be used for asymmetric synthesis, involving selective transformations of double bonds in substrates nih.gov.

Chiral auxiliaries can also be used in asymmetric synthesis to control the stereochemistry of reactions involving enones or their precursors wikipedia.org. These auxiliaries are temporarily attached to the substrate and then removed after the asymmetric induction has occurred du.ac.inwikipedia.org.

Advanced Spectroscopic and Structural Characterization of Pent 3 En 2 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. slideshare.net The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR spectroscopy is highly informative for analyzing the proton environment in Pent-3-en-2-one. The spectrum typically shows distinct signals for protons in different chemical environments, with their positions (chemical shifts, δ) influenced by nearby functional groups. The splitting of these signals into multiplets (singlet, doublet, triplet, quartet, multiplet) is governed by spin-spin coupling with neighboring protons, providing information about connectivity. rsc.orgumn.edu Coupling constants (J values), measured in Hertz (Hz), quantify the strength of these interactions and can help determine the relative orientation of coupled protons, particularly across double bonds. libretexts.org

For α,β-unsaturated ketones like this compound, vinylic protons (those directly attached to the double bond) typically resonate in the downfield region of the ¹H NMR spectrum (δ 4.5-6.5 ppm) due to the deshielding effect of the double bond. wikipedia.org Protons on carbons adjacent to the carbonyl group are also deshielded and appear further downfield compared to typical aliphatic protons.

Based on spectral data for this compound, characteristic ¹H NMR signals are observed. For instance, in a 500 MHz spectrum in water, shifts have been reported around 1.86 ppm, 2.22 ppm, 6.07 ppm, and 6.17 ppm, with varying intensities. nih.gov Another reported spectrum at 500 MHz in water shows shifts at 1.91-1.93 ppm, 2.28 ppm, and 6.10-7.12 ppm. nih.gov The specific chemical shifts and splitting patterns allow for the assignment of signals to the different proton environments in this compound: the methyl group adjacent to the carbonyl, the methyl group at the other end of the double bond, and the two vinylic protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Proposed) |

|---|---|---|---|

| ~1.9 | Doublet | 3H | CH₃-CH= |

| ~2.2-2.3 | Singlet | 3H | CH₃-C=O |

| ~6.1 | Multiplet | 1H | =CH-CH₃ |

| ~6.1-7.1 | Multiplet | 1H | CH=C-C=O |

Note: Specific coupling constants and precise assignments require detailed analysis of splitting patterns and potentially higher-resolution spectra.

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each chemically distinct carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. The chemical shift of a carbon nucleus is highly sensitive to its electronic environment, particularly the presence of electronegative atoms and multiple bonds. libretexts.org

For ketones, the carbonyl carbon (C=O) is highly deshielded and typically resonates in the range of 190-220 ppm. libretexts.org Alkenyl carbons (C=C) usually appear in the 115-140 ppm range. wikipedia.orglibretexts.org Alkyl carbons resonate further upfield.

Reported ¹³C NMR data for this compound in Acetone-D6 indicates a carbonyl carbon signal at approximately 198.4 ppm. spectrabase.com The vinylic carbons resonate around 128.4 ppm and 145.1 ppm. spectrabase.com The methyl carbon adjacent to the carbonyl appears around 26.9 ppm, and the methyl carbon attached to the double bond resonates around 18.4 ppm. spectrabase.com These values are consistent with the expected chemical shifts for an α,β-unsaturated ketone.

| Chemical Shift (ppm) | Assignment (Proposed) |

|---|---|

| ~18.4 | CH₃-CH= |

| ~26.9 | CH₃-C=O |

| ~128.4 | =CH-CH₃ |

| ~145.1 | CH=C-C=O |

| ~198.4 | C=O |

While 1D ¹H and ¹³C NMR provide substantial structural information, multidimensional NMR techniques offer more detailed insights into connectivity and stereochemistry, particularly for complex molecules or to confirm assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can be applied. slideshare.netscribd.com

HSQC and HMBC experiments are valuable for establishing correlations between protons and carbons, both directly bonded (HSQC) and through multiple bonds (HMBC). nih.govscribd.com This helps in unambiguously assigning signals in both the ¹H and ¹³C NMR spectra. For this compound, a ¹H-¹³C HSQC spectrum has been reported, showing correlations between proton and carbon signals. nih.gov

For determining the stereochemistry of the double bond (E or Z configuration), NOESY experiments can be particularly useful. NOESY detects spatial proximity between nuclei, regardless of the number of bonds separating them. slideshare.net By observing NOE correlations between the vinylic protons and the methyl protons, the relative orientation across the double bond can be determined, confirming the (E) or (Z) isomer. While specific NOESY data for this compound was not extensively found in the search results, this technique is a standard approach for such stereochemical assignments in similar enone systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is a complementary technique that identifies functional groups based on their characteristic molecular vibrations. blogspot.com When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, which are recorded as absorption bands in the IR spectrum. blogspot.commatanginicollege.ac.in

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups: the carbonyl (C=O) and the carbon-carbon double bond (C=C). The carbonyl stretching vibration typically gives rise to a strong absorption band in the region of 1650-1850 cm⁻¹. blogspot.comlibretexts.org The exact position of this band is influenced by factors such as conjugation and ring size. In α,β-unsaturated ketones, conjugation of the carbonyl group with the carbon-carbon double bond generally lowers the C=O stretching frequency compared to saturated ketones. blogspot.com

The carbon-carbon double bond stretching vibration appears in the region of 1600-1680 cm⁻¹. wikipedia.orglibretexts.org The intensity of this band can vary depending on the symmetry of the alkene and the polarity of the bond.

For this compound, IR spectra show characteristic absorptions. A transmission IR spectrum recorded using a capillary cell technique shows a band at approximately 1670 cm⁻¹, consistent with a conjugated carbonyl group. nih.govspectrabase.com A band around 1620 cm⁻¹ can be attributed to the C=C stretching vibration. nih.govspectrabase.com Other bands in the spectrum correspond to C-H stretching and bending vibrations in the methyl and vinylic groups.

| Wavenumber (cm⁻¹) | Assignment (Proposed) |

|---|---|

| ~1670 | C=O stretching |

| ~1620 | C=C stretching |

| 2850-3000 | C-H stretching |

| 1350-1450 | C-H bending (methyl) |

| 960-975 | =C-H bending (trans) |

Intramolecular hydrogen bonding can influence the vibrational frequencies of functional groups involved, particularly X-H stretching vibrations (e.g., O-H, N-H). matanginicollege.ac.inmdpi.com The formation of an intramolecular hydrogen bond typically causes a shift of the X-H stretching band to lower frequencies and often results in band broadening. matanginicollege.ac.in

While this compound itself does not possess an acidic proton capable of forming a strong intramolecular hydrogen bond (like an O-H or N-H directly involved in a chelation with the carbonyl), related enaminone systems derived from this compound have been studied for intramolecular hydrogen bonding. For instance, Schiff bases derived from this compound and substituted anilines can form intramolecular N-H···O hydrogen bonds. tandfonline.comresearchgate.net In such cases, the N-H stretching frequency in the IR spectrum is observed at lower wavenumbers (around 3100 cm⁻¹) compared to a free N-H group, indicating the presence of intramolecular hydrogen bonding. mdpi.comtandfonline.com The strength of the hydrogen bond correlates with the magnitude of the frequency shift and the broadening of the band. matanginicollege.ac.in Studies on related systems, such as 4-(2-hydroxynaphthalen-3-ylamino)this compound, have confirmed intramolecular hydrogen bonding between the amine N-H and the carbonyl oxygen using techniques including IR spectroscopy and X-ray diffraction. tandfonline.com

Analysis of Carbonyl and Carbon-Carbon Double Bond Vibrational Frequencies

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within molecules, particularly those containing chromophores like the enone system found in this compound. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the energy levels of electrons within the molecule.

Investigation of π-π* and n-π* Electronic Transitions in Enone Chromophores

Enone chromophores, characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group, exhibit distinct electronic transitions observable by UV-Vis spectroscopy. The primary transitions in such systems are the π-π* transition, involving the excitation of an electron from a bonding pi orbital to an antibonding pi* orbital, and the n-π* transition, involving the excitation of a non-bonding electron on the oxygen atom to an antibonding pi* orbital of the carbonyl group libretexts.orgmasterorganicchemistry.com.

For conjugated pi systems, the energy gap for π-π* transitions is smaller compared to isolated double bonds, resulting in absorption at longer wavelengths libretexts.org. Carbonyl groups also contain non-bonding electrons that are at an intermediate energy level between the bonding pi orbital and the antibonding pi* orbital masterorganicchemistry.com. Transitions from these non-bonding orbitals to the pi* orbital (n-π) require less energy and thus absorb at longer wavelengths than π-π transitions libretexts.orgmasterorganicchemistry.com. The n-π* transition is typically weaker in intensity compared to the π-π* transition due to poorer orbital overlap masterorganicchemistry.com.

Evaluation of Solvent Effects on Electronic Absorption and Tautomeric Equilibria

The electronic absorption spectra of organic compounds, including enones, can be influenced by the solvent environment. Solvent polarity and hydrogen bonding capabilities can affect the energy levels of the orbitals involved in electronic transitions, leading to shifts in absorption maxima (λmax) and changes in intensity.

While direct studies on solvent effects on the UV-Vis spectrum of this compound were not prominently found, research on related enaminones (compounds containing the N-C=C-C=O linkage, structurally similar to enones with an amino group replacing a carbon substituent) provides relevant insights. For instance, a study on (Z)-4-(phenylamino)this compound, a derivative of this compound, investigated its tautomeric stability and spectroscopy in different organic solvents researchgate.net. The results indicated that this compound exists in both keto and enol forms in solvents like DMSO and EtOH, but predominantly in the enol form in benzene (B151609) researchgate.net. The study also noted a new absorption band at 436 nm in DMSO, attributed to the high ionizing effect of the solvent researchgate.net.

These findings suggest that the electronic absorption of this compound and its derivatives can be sensitive to the solvent, potentially influencing the observed λmax values and possibly affecting any existing tautomeric equilibria, although this compound is primarily considered in its keto form. Solvent effects can provide valuable information about the nature of electronic transitions and the interaction of the solute with its environment.

X-ray Diffraction Crystallography for Precise Solid-State Structure Determination

X-ray diffraction crystallography is a powerful technique for determining the precise arrangement of atoms in the crystalline solid state. While this compound is a liquid at room temperature, structural studies using X-ray diffraction are often performed on crystalline derivatives or at low temperatures to obtain detailed structural information.

Studies on derivatives of this compound, such as enaminones formed by the condensation of acetylacetone (B45752) (a precursor to the pentenone structure) with anilines, have utilized X-ray crystallography to determine their solid-state structures. For example, the crystal structure of (Z)-4-(phenylamino)this compound was determined at 200 K, showing that it crystallizes as the Z isomer of the β-enamino-ketone researchgate.net. This structure revealed an intramolecular hydrogen bond between the N-H and C=O groups and indicated the presence of unsaturated bonds in the pentenone backbone based on C-C bond distances researchgate.net. Another derivative, (Z)-4-(4-methoxyphenylamino)this compound, was also characterized by single-crystal X-ray diffraction, confirming the enaminone form in the solid state and providing precise bond lengths and angles researchgate.netresearchgate.net. The crystal data for 4-(2-Chlorophenylamino)-pent-3-en-2-one, another derivative, showed it crystallizes in the orthorhombic space group P 2₁2₁2₁ with intramolecular N-H···O hydrogen bonding iucr.org.

These crystallographic studies on this compound derivatives highlight the ability of X-ray diffraction to provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecular conformation and intermolecular interactions in the solid state. While a direct crystal structure of neat this compound is less likely due to its liquid nature, these studies on related compounds demonstrate the applicability of the technique to the pentenone structural motif.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the accurate mass-to-charge ratio (m/z) of ions, which allows for the precise determination of elemental composition and confirmation of the molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions.

HRMS is frequently employed in the characterization of synthesized organic compounds, including those related to this compound. For instance, in the synthesis and characterization of (Z)-4-((4-nitrophenyl)amino)this compound and its zinc(II) complex, HRMS was used to confirm the proposed molecular formulas by comparing experimental m/z values with calculated values ajol.infouwc.ac.zaajol.info. The HRMS spectrum of the ligand showed a molecular ion peak [M+H]⁺ at m/z 224.1103, which was in good agreement with the calculated value for its molecular formula ajol.info. Similarly, HRMS has been used to characterize other derivatives, such as (E)-4-(4-methoxyphenyl)this compound and related compounds, confirming their molecular formulas based on accurate mass measurements rsc.org.

The application of HRMS to this compound or its derivatives provides a high level of confidence in the molecular formula assignment, which is fundamental for further structural characterization and understanding the compound's properties. The technique's ability to provide accurate mass measurements makes it invaluable for verifying the identity and purity of synthesized or isolated this compound systems.

Elucidation of Reaction Mechanisms Involving Pent 3 En 2 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

α,β-Unsaturated carbonyl compounds like pent-3-en-2-one contain a conjugated system where the electron-withdrawing carbonyl group is conjugated with a carbon-carbon double bond. This conjugation makes both the carbonyl carbon and the β-carbon electrophilic, allowing for nucleophilic attack at either position. libretexts.orglibretexts.org Nucleophilic addition to α,β-unsaturated ketones can proceed via two main pathways: direct addition (1,2-addition) to the carbonyl carbon or conjugate addition (1,4-addition) to the β-carbon. libretexts.orgfiveable.meyoutube.com The outcome of the reaction (1,2- vs. 1,4-addition) is influenced by the nature of the nucleophile, the substrate structure, and the reaction conditions. fiveable.me

Mechanisms of Carbanion Additions to Enones

Carbanions are highly basic and nucleophilic species that can react with carbonyl compounds and α,β-unsaturated systems. run.edu.nguobabylon.edu.iq In the context of enones like this compound, carbanions can act as nucleophiles in conjugate addition reactions, often referred to as the Michael reaction when the nucleophile is an enolate or other stabilized carbanion. fiveable.mewikipedia.orgmasterorganicchemistry.compressbooks.pub

The mechanism of carbanion addition to enones typically involves the following steps:

Formation of the carbanion: A carbon acid is deprotonated by a base to generate the nucleophilic carbanion. uobabylon.edu.iqwikipedia.orgmasterorganicchemistry.com

Nucleophilic attack: The carbanion attacks the electrophilic β-carbon of the enone. This forms a new carbon-carbon bond and results in the formation of a resonance-stabilized enolate ion intermediate. fiveable.mewikipedia.orgmasterorganicchemistry.compressbooks.pub

Protonation: The enolate ion intermediate is then protonated, typically at the α-carbon, to yield the saturated carbonyl product. fiveable.mewikipedia.orgmasterorganicchemistry.compressbooks.pub

The Michael reaction, a prominent example of carbanion addition, involves the addition of an enolate (a carbanion stabilized by an adjacent carbonyl group) to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.compressbooks.pub The driving force for this reaction is the formation of a stable carbon-carbon single bond and the delocalization of the negative charge in the enolate intermediate. wikipedia.orgmasterorganicchemistry.com

While carbanions are generally strong nucleophiles, their preference for 1,2- or 1,4-addition to enones can vary. Hard-soft acid-base theory can help explain this regioselectivity; soft nucleophiles tend to favor attack at the soft electrophilic β-carbon (1,4-addition), while hard nucleophiles prefer attack at the hard electrophilic carbonyl carbon (1,2-addition). fiveable.memasterorganicchemistry.com

Role of Solvent Molecules in the Kinetics and Thermodynamics of Addition Reactions

Solvent molecules play a significant role in influencing the kinetics and thermodynamics of nucleophilic addition reactions to α,β-unsaturated carbonyl compounds. The solvent can affect the stability of the reactants, transition states, and products through solvation effects. acs.orgresearchgate.net

In nucleophilic additions, solvent molecules can interact with the charged or polar species involved, such as the nucleophile, the enolate intermediate, and the transition states. Protic solvents, which can form hydrogen bonds, can stabilize charged species and may influence the reaction pathway and rate. For instance, protic solvents can stabilize the developing negative charge on the oxygen in the tetrahedral intermediate of 1,2-addition or the enolate intermediate of 1,4-addition. youtube.com

Computational studies have investigated the effect of solvation on the energetics of nucleophilic additions to α,β-unsaturated ketones. For example, in the addition of thiols to substituted enones, the presence of water as a solvent was found to disfavor the addition when methyl substituents were present on the C=C bond compared to the gas phase, indicating that solvent effects can magnify substituent effects on activation energies. acs.orgresearchgate.net

The solvent can also influence the equilibrium between kinetic and thermodynamic products. Kinetic control often favors the faster 1,2-addition product, while thermodynamic control favors the more stable 1,4-addition product, which is typically the conjugated system. fiveable.mersc.org The choice of solvent, along with temperature and reaction time, can be used to steer the reaction towards the desired product. For example, aprotic solvents at low temperatures may favor kinetic products, while protic solvents or higher temperatures may favor thermodynamic products. bham.ac.uk

Electrophilic Reactions and Superelectrophilic Activation

While this compound is primarily known for its reactivity towards nucleophiles due to the electrophilic nature of its conjugated system, it can also participate in electrophilic reactions under specific conditions, particularly under superelectrophilic activation.

Friedel-Crafts Type Reactions with this compound Derivatives

Friedel-Crafts reactions are a class of electrophilic aromatic substitution reactions that involve the alkylation or acylation of aromatic rings. sigmaaldrich.combyjus.comwikipedia.org While this compound itself is an α,β-unsaturated ketone and not typically a substrate for standard Friedel-Crafts alkylation (which involves carbocations that can rearrange) byjus.comwikipedia.org, derivatives of this compound can be involved in Friedel-Crafts type processes, especially under strongly acidic or "superelectrophilic" conditions. beilstein-journals.org

Under superelectrophilic activation, typically in strong Brønsted or Lewis acids, carbonyl compounds and enones can undergo protonation or coordination, generating highly reactive cationic species. beilstein-journals.org These activated species can act as electrophiles in reactions with arenes. For example, 5,5,5-trichlorothis compound, a derivative of this compound with a trichloromethyl group, has been shown to react with arenes in a Brønsted superacid (triflic acid) to yield substituted indenes. beilstein-journals.orgresearchgate.netmdpi.com

This reaction is proposed to proceed through the formation of an O-protonated intermediate, which is made sufficiently electrophilic by the presence of electron-withdrawing groups to react with the aromatic ring. beilstein-journals.org The process involves initial hydroarylation of the carbon-carbon double bond, followed by cyclization onto the activated carbonyl group. This demonstrates that under strongly activating conditions, this compound derivatives can participate in intramolecular Friedel-Crafts type cyclizations.

Formation and Reactivity of O-Protonated Intermediates

Protonation of α,β-unsaturated carbonyl compounds like this compound typically occurs at the most basic site, which is the carbonyl oxygen. beilstein-journals.orgnih.govlibretexts.org This leads to the formation of an O-protonated intermediate, which is an oxonium ion. beilstein-journals.orglibretexts.org

The formation of the O-protonated intermediate activates the α,β-unsaturated system towards nucleophilic attack and can also render it electrophilic enough to react with electron-rich species like aromatic rings under strongly acidic conditions. beilstein-journals.org The positive charge is delocalized across the conjugated system, increasing the electrophilicity of both the carbonyl carbon and the β-carbon.

In superacidic media, further protonation can occur, potentially leading to O,C-diprotonated species, which are even more electrophilic. beilstein-journals.org These highly charged intermediates can participate in electrophilic aromatic substitution reactions with arenes. beilstein-journals.org

Studies using NMR spectroscopy and theoretical calculations have provided evidence for the formation of O-protonated intermediates from enones in superacids. beilstein-journals.orgresearchgate.net These studies highlight the role of O-protonation in increasing the electrophilic character of the enone system, enabling its participation in reactions like the intramolecular cyclization observed with 5,5,5-trichlorothis compound. beilstein-journals.org The reactivity of these O-protonated intermediates is crucial for understanding the behavior of enones under strongly acidic and superelectrophilic conditions.

Pericyclic Reactions and Rearrangements

This compound, as a conjugated system containing both a double bond and a carbonyl group, has the potential to participate in pericyclic reactions and various rearrangements.

Pericyclic reactions involve a concerted cyclic transition state and include reactions such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. rsc.org α,β-unsaturated carbonyl compounds can act as dienophiles in Diels-Alder reactions, a type of cycloaddition. rsc.org While specific examples of this compound participating as a dienophile were not extensively detailed in the search results, enones in general are known dienophiles. The Diels-Alder reaction of enones with dienes forms cyclohexene (B86901) rings. rsc.org

Rearrangements involving this compound or its derivatives can also occur. For instance, studies on the reaction of pent-3-en-2-yl radicals (derived from this compound precursors) with oxygen have shown rearrangement pathways leading to different products. rsc.org Additionally, derivatives like 5-(pentafluorosulfanyl)-pent-3-en-2-ol, which is related to this compound through reduction, have been shown to undergo wikipedia.orgwikipedia.org-sigmatropic rearrangements like the Johnson-Claisen rearrangement under specific conditions. rsc.org These rearrangements can involve the migration of atoms or groups through a cyclic transition state.

Another type of rearrangement relevant to carbonyl compounds is keto-enol tautomerism, although this is an isomerization rather than a pericyclic rearrangement. libretexts.org this compound can exist in equilibrium with its enol tautomer, although the keto form is generally more stable. libretexts.org Enols and enolates are important intermediates in many reactions, including nucleophilic additions. fiveable.melibretexts.org

Furthermore, intramolecular reactions involving this compound derivatives, such as the cyclization of 5,5,5-trichlorothis compound under superacidic conditions discussed earlier, can be considered a type of rearrangement leading to a cyclic product. beilstein-journals.org

Data Table:

| Reaction Type | Mechanism Overview | Key Intermediate(s) | Factors Influencing Outcome |

| Nucleophilic Addition (1,4-Addition) | Nucleophile attacks β-carbon, followed by protonation of enolate. | Enolate ion | Nucleophile nature (hard/soft), Solvent, Temperature, Sterics fiveable.memasterorganicchemistry.comacs.orgresearchgate.net |

| Nucleophilic Addition (1,2-Addition) | Nucleophile attacks carbonyl carbon, followed by protonation of alkoxide. | Tetrahedral alkoxide | Nucleophile nature (hard/soft), Sterics fiveable.memasterorganicchemistry.com |

| Friedel-Crafts Type (Electrophilic) | Electrophilic attack on aromatic ring by activated enone derivative. | O-protonated species, Carbocation | Acidity of medium, Presence of activating groups beilstein-journals.org |

| Pericyclic Reactions (e.g., Diels-Alder) | Concerted cycloaddition between enone (dienophile) and a diene. | Cyclic transition state | Electronic properties of diene and dienophile, Temperature rsc.org |

| Rearrangements (e.g., Sigmatropic) | Concerted migration of atoms/groups through a cyclic transition state. | Cyclic transition state | Structure of the molecule, Temperature rsc.org |

Influence of Substituent Effects on Rearrangement Pathways

Substituent effects play a crucial role in influencing the course and efficiency of sigmatropic rearrangements. The nature and position of substituents on the reacting molecule can significantly alter reactivity and product distribution. solubilityofthings.com

Factors influencing these rearrangements include:

Electron-Withdrawing and -Donating Groups: Substituents can affect electron density within the pi system and at the migrating center. Electron-withdrawing groups can stabilize developing negative charge or enhance the stability of positive charge, favoring rearrangements that proceed through more stable intermediates like carbocations. solubilityofthings.com

Steric Effects: Bulky groups can impede the approach of reactants or influence the conformation of the transition state, thereby affecting migration pathways and potentially leading to different product distributions. solubilityofthings.com

Electron Delocalization: The extent of electron delocalization in the reactants can impact the stability of the transition state, leading to altered reaction rates. solubilityofthings.com

In the context of enone tautomerization, theoretical studies have shown that substituents can significantly affect the relative energies of tautomers (enone vs. dienol) and the energy barriers for enolization via nih.govnih.gov-H shifts. researchgate.net Electron-withdrawing substituents like BH₂, CN, and NO can reduce these barriers and stabilize the dienol form, while electron-donating groups like NH₂ can increase them. researchgate.net

Cycloaddition Chemistry and Stereoselective Transformations

Enones, including this compound, are important substrates in cycloaddition reactions, which are powerful tools for constructing cyclic molecular frameworks.

Mechanisms of [2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition of enones and alkenes is a well-established reaction that yields cyclobutane (B1203170) rings. wikipedia.org Although formally a concerted photochemical reaction, the mechanism typically involves stepwise processes with diradical intermediates. wikipedia.org

The generally accepted mechanism begins with the photoexcitation of the enone to a singlet excited state. wikipedia.org This short-lived singlet state undergoes intersystem crossing (ISC) to the triplet state. wikipedia.org The triplet enone then interacts with the ground-state alkene, forming an exciplex which evolves into a triplet diradical. wikipedia.org Spin inversion of the triplet diradical to a singlet diradical allows for ring closure to form the cyclobutane product. wikipedia.org An alternative proposed mechanism involves the formation of a radical cation and a radical anion after ISC, followed by recombination. wikipedia.org

Stereoselectivity in [2+2] photocycloadditions of enones can be influenced by various factors, including the rigidity of the system (cyclic vs. acyclic enones), substituent effects, and solvent effects. wikipedia.orgnih.govacs.org For cyclic enones, competitive cis-trans isomerization can occur if the rings are larger than five atoms. wikipedia.org Diastereofacial selectivity is often predictable, with reactions occurring on the less hindered faces of the enone and alkene. wikipedia.org Intramolecular [2+2] photocycloadditions of enones tethered to olefins can lead to complex polycyclic systems, with regioselectivity and stereoselectivity sometimes controlled by intramolecular hydrogen bonding or solvent effects. nih.gov For example, solvent-controlled regioselectivity has been observed in 2'-hydroxyenones, where intramolecular hydrogen bonding in aprotic solvents favors one regioisomer, while competition with solvent hydrogen bonding in protic solvents leads to the other. nih.gov

Lewis acids can also influence the stereoselectivity of intramolecular [2+2] photocycloaddition reactions of enones. acs.orgpsu.edud-nb.info Chiral Lewis acids have been shown to induce enantioselectivity in these reactions. psu.educapes.gov.br Lewis acid coordination to the enone carbonyl oxygen can cause a bathochromic shift in the UV-vis spectrum, allowing for selective excitation of the Lewis acid-enone complex and suppression of the racemic background reaction. psu.edud-nb.info

Diels-Alder Reactions of Enone-Derived Species

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. prutor.aimasterorganicchemistry.com This reaction proceeds via a concerted mechanism through a cyclic transition state, where bond formation and breaking occur simultaneously. prutor.aiopenstax.org Enones can act as dienophiles in Diels-Alder reactions due to their α,β-unsaturated carbonyl structure. prutor.aimasterorganicchemistry.com

The stereochemistry of the Diels-Alder product is determined by the relative orientations of the diene and dienophile in the transition state. prutor.ai The reaction is typically highly regio- and stereoselective. prutor.ai For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. masterorganicchemistry.com Electron-withdrawing groups on the dienophile (such as the carbonyl group in enones) and electron-donating groups on the diene generally accelerate the reaction. masterorganicchemistry.com

This compound can participate as a dienophile in Diels-Alder reactions. For instance, 5,5,5-trichloro-3-penten-2-one has been shown to react with cyclopentadiene (B3395910) in the presence of a chiral Lewis acid to yield cycloadducts with some enantioselectivity. okayama-u.ac.jp Lewis acid catalysis is commonly employed in Diels-Alder reactions to increase the reaction rate and improve selectivity by coordinating to the dienophile, making it more electron-deficient. prutor.aicdnsciencepub.com Studies have investigated the effect of different Lewis acids on the regioselectivity and stereoselectivity of Diels-Alder reactions involving enones and dienes. cdnsciencepub.comresearchgate.net For example, stannic chloride catalysis of the reaction between trans-2-diethylphosphoryloxy-1,3-pentadiene and trans-3-penten-2-one yielded a single adduct with high regio- and stereoselectivity. cdnsciencepub.com

Intramolecular Proton Transfer Processes and Dynamics

Intramolecular proton transfer (IPT) is a fundamental process in chemistry, involving the migration of a proton within a single molecule. In enones and related systems, IPT can play a role in various photochemical and thermal transformations, including tautomerization and excited-state dynamics.

Excited-state intramolecular proton transfer (ESIPT) can occur in molecules containing both a proton donor and acceptor linked by an intramolecular hydrogen bond. researchgate.netresearchgate.net Upon photoexcitation, the acidity and basicity of functional groups can change, facilitating proton transfer in the excited state. researchgate.net For systems with intramolecular hydrogen bonds, the photoexcited enol form might rearrange to an excited keto form via proton transfer. researchgate.net The dynamics of ESIPT can be very fast, occurring on the femtosecond to picosecond timescale. researchgate.netillinois.eduannualreviews.org

Theoretical studies using ab initio molecular dynamics have explored ESIPT and electronic relaxation in small α,β-enones. illinois.edu These studies investigate the dynamics in the neighborhood of conical intersections, which are points on the potential energy surface where different electronic states become degenerate, facilitating non-adiabatic transitions. illinois.eduscispace.com While ESIPT is well-studied in systems like malonaldehyde, which has a readily transferable proton within a hydrogen bond network, the direct relevance of rapid intramolecular proton transfer dynamics within the core enone structure (C=C-C=O) itself, beyond tautomerization involving adjacent groups, is less commonly discussed in the provided sources. researchgate.netillinois.edu However, intramolecular proton transfers can also be involved in the translocation of carbanion centers, influenced by factors like tether length and the presence of electron-withdrawing substituents. acs.org

Lewis Acid Catalyzed Reactions of Enones

Lewis acids are widely used catalysts in organic chemistry due to their ability to accept electron pairs, which allows them to coordinate to Lewis basic sites in substrates, such as the carbonyl oxygen of enones. This coordination activates the enone towards attack by nucleophiles or participation in cycloaddition reactions.

Coordination of a Lewis acid to the carbonyl oxygen of an enone makes the β-carbon more electrophilic, thereby promoting conjugate addition reactions (Michael additions). rsc.org Chiral Lewis acids have been successfully employed to achieve enantioselective conjugate additions to β-substituted enones. rsc.org These catalytic systems can involve cooperative effects between the Lewis acid and a Brønsted base to facilitate the generation of reactive intermediates. rsc.org

Lewis acids are also effective catalysts for Diels-Alder reactions involving enones as dienophiles. prutor.aicdnsciencepub.com By coordinating to the enone, the Lewis acid increases its reactivity towards the diene and can influence both the regioselectivity and stereoselectivity of the cycloaddition. cdnsciencepub.comresearchgate.net Different Lewis acids can lead to varying yields and stereoisomeric ratios. researchgate.net Studies have shown that Lewis acid catalysis can lead to high regio- and stereoselectivity in Diels-Alder additions of enones with substituted dienes. cdnsciencepub.com

Furthermore, Lewis acids can play a role in controlling the selectivity of photochemical reactions of enones, such as [2+2] photocycloadditions, as discussed in Section 4.4.1. acs.orgpsu.edud-nb.info Their ability to alter the electronic properties and absorption spectra of enones is key to their application in enantioselective photocycloadditions. psu.edud-nb.info

Enantioselective Catalysis in Enone Transformations

This compound, as a simple acyclic enone, has been explored as a substrate in enantioselective catalytic transformations. While cyclic enones like cyclohexenone have been more extensively studied in asymmetric catalysis nih.govresearchgate.net, research is expanding to include simpler alkyl enones.

One area of investigation involves enantioselective conjugate addition reactions. For instance, studies on highly enantioselective sulfa-Michael addition reactions have included the investigation of (E)-pent-3-en-2-one as a substrate. rsc.org Under certain standard reaction conditions optimized for other enones, no reaction was observed with (E)-pent-3-en-2-one. rsc.org However, a small amount of the sulfa-Michael adduct was detected when the reaction temperature was increased, albeit with low enantiomeric excess (ee). rsc.org This suggests that achieving high enantioselectivity with simple acyclic enones like this compound can be more challenging compared to cyclic or more substituted enones, often requiring specific catalyst design and reaction conditions tailored to the substrate. A report has noted the use of an Fe(III)-Salen Lewis acid catalyst in enantioselective sulfa-Michael additions involving simple alkyl enones. rsc.org

In the realm of enantioselective photochemistry, chiral Lewis acids have been successfully employed to control the stereochemistry of reactions involving enones. thieme.denih.gov Chiral 1,3,2-oxazaborolidine catalysts, for example, have been applied in enantioselective photochemical reactions, including [2+2] photocycloadditions. nih.gov These catalysts, acting as chiral Lewis acids, coordinate to the enone substrate, influencing the transition state of the photochemical reaction and leading to the formation of enantiomerically enriched products. nih.gov The effectiveness and selectivity of these transformations are often dependent on tailoring the chiral Lewis acid catalyst structure to the specific enone substrate and reaction type. nih.gov The Lewis acid-substrate complex can also play a role in sensitized photochemical reactions by exhibiting a lower triplet energy, facilitating selective energy transfer from a photosensitizer. nih.gov

While research on the enantioselective transformations specifically utilizing this compound as a substrate in Lewis acid catalyzed reactions is ongoing, the principles established for other enones regarding Lewis acid modulation of reactivity and the application of chiral Lewis acids in enantioselective catalysis are applicable to understanding and developing transformations involving this compound.

Computational Chemistry and Advanced Theoretical Investigations of Pent 3 En 2 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of molecules. It allows for the calculation of various properties, including atomic charges, molecular geometry, thermodynamic functions, dipole moments, vibrational frequencies, and electronic properties. researchgate.net DFT calculations can also be used to determine reactive descriptors, providing insights into a molecule's potential reaction sites and behavior. researchgate.netresearchgate.net

Geometry Optimization and Energetic Profile Determination

Geometry optimization is a fundamental step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. DFT is frequently employed for geometry optimizations due to its favorable balance of cost and accuracy, with analytical gradients available for most functionals. google.com Optimized geometries provide the basis for further calculations of molecular properties and energetic profiles.

While direct studies focusing solely on the geometry optimization and energetic profile determination of the parent this compound using DFT were not explicitly detailed in the search results, related studies on substituted this compound derivatives and similar enone systems highlight the application of DFT for this purpose. For instance, DFT calculations have been used to optimize the geometry of (Z)-4-((4-fluorophenyl)amino)this compound (4FPA) and determine its thermodynamic properties. researchgate.netasianpubs.org Similarly, the O-protonated form of 5,5,5-trichlorothis compound, a key intermediate in reactions with arenes, has been studied theoretically by DFT calculations to understand its formation and reactivity. nih.gov These studies demonstrate the capability of DFT to accurately predict molecular structures and relative energies of different species, which is crucial for understanding reaction mechanisms and stability.

Prediction and Interpretation of Spectroscopic Data (IR, UV-Vis, NMR)

Computational methods, particularly DFT, are valuable tools for predicting and interpreting spectroscopic data such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimental results to validate computational models and gain a deeper understanding of molecular vibrations, electronic transitions, and nuclear environments.

For derivatives of this compound, DFT calculations have been successfully used to predict spectroscopic properties. For example, for (Z)-4-((4-fluorophenyl)amino)this compound (4FPA), DFT calculations at the B3LYP/6-31+G(d,p) level were used to calculate normal mode frequencies and intensities, which showed agreement with experimental FT-IR spectra. researchgate.netasianpubs.org UV-Vis properties were also evaluated via frontier molecular orbitals analysis. researchgate.net In another study involving a zinc(II) complex of (Z)-4-((4-nitrophenyl)amino)this compound, DFT predictions using various functionals (B3LYP, ωB97XD, and M06-2X) were assessed based on their capacity to reproduce the experimental IR spectra. B3LYP emerged as the best performing functional for reproducing experimental IR spectra and geometrical parameters. uwc.ac.zaajol.inforesearchgate.net The study also involved characterization using UV-Vis and NMR techniques, suggesting that computational prediction of these spectra for related this compound compounds is feasible and informative. uwc.ac.zaajol.inforesearchgate.net

Analysis of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) properties of organic molecules are of significant interest for their potential applications in materials science and photonics. Computational chemistry, including DFT, is used to analyze and predict these properties. researchgate.net

While direct studies on the NLO properties of the parent this compound were not found, research on related enaminone derivatives, which share structural features with this compound, demonstrates the application of computational methods in this area. For instance, the predicted nonlinear optical properties of (Z)-4-((phenylamino)this compound (PAPO) were found to be significantly greater than those of urea, a common reference material for NLO properties. researchgate.net Similarly, the non-linear optical properties of (Z)-4-((4-fluorophenyl)amino)this compound (4FPA) were determined by calculating the first-order hyperpolarizability using DFT. researchgate.netasianpubs.orgdntb.gov.ua These studies indicate that computational methods can effectively evaluate the NLO potential of this compound derivatives. Strong solvent effects on the NLO properties of Z and E isomers from azo-enaminone derivatives have also been reported, suggesting the importance of considering solvent effects in NLO studies. researchgate.netresearchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition State Analysis

Quantum chemical studies are essential for understanding reaction mechanisms, identifying transition states, and calculating activation energies. These studies provide detailed insights into the molecular transformations that occur during a chemical reaction. fishersci.bethegoodscentscompany.comnih.gov

Potential Energy Surface Scans for Reaction Pathways and Barriers

Potential Energy Surface (PES) scans are used to explore the energy changes as a reaction progresses, identifying intermediates and transition states along the reaction pathway. readthedocs.iouni-muenchen.de These scans help to determine activation barriers and understand the kinetics and thermodynamics of a reaction.

Studies involving this compound and related compounds have utilized PES scans to investigate reaction pathways. For example, a relaxed potential energy surface scan was performed based on the optimized geometry of the NH tautomeric form of (Z)-4-(phenylamino)this compound to depict the potential energy barrier related to intramolecular proton transfer. researchgate.netdu.ac.ir This highlights the use of PES scans in studying tautomerization processes in enaminone systems. While not directly on this compound, computational studies on the reaction between pent-3-en-2-yl radicals and oxygen molecules have investigated different reaction channels and the transition states involved, providing insights into the reaction mechanism and product formation at different temperatures. rsc.org

Theoretical Modeling of Catalytic Processes and Explicit Solvent Effects

Theoretical modeling is crucial for understanding the role of catalysts in chemical reactions and the influence of the surrounding solvent environment. Quantum chemical methods, including DFT, can be used to model catalytic processes and incorporate solvent effects. rsc.orgchemrxiv.org Solvent effects can be modeled implicitly, explicitly, or through a combined implicit-explicit approach. chemrxiv.orgweebly.comacs.org

Studies on related systems demonstrate the application of theoretical modeling to catalytic processes and solvent effects relevant to this compound chemistry. For instance, mechanistic insights into the reaction between sulfur ylides and enones, including this compound, have been obtained using DFT. This work established kinetic and thermodynamic factors for different modes of addition and highlighted the preference for conjugate addition under thermodynamic conditions. rsc.org While explicit solvent effects on this compound reactions were not specifically detailed, the importance of considering solvent effects in quantum chemical calculations, particularly for reactions in solution and for properties like NLO, is well-recognized. researchgate.netresearchgate.netweebly.comacs.orgresearchgate.net Theoretical studies have also investigated the interaction of related compounds, such as manganese β-ketoiminates (which include a this compound like moiety), with oxidizing agents like oxygen and water using DFT, which is relevant to understanding their reactivity in various environments, including potentially catalytic ones. chemrxiv.org

Molecular Orbital Analysis for Understanding Electronic Properties

Molecular orbital analysis, particularly the examination of frontier molecular orbitals (FMOs), provides fundamental insights into the electronic behavior and reactivity of molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that dictate a molecule's electron-donating and electron-accepting capabilities, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.